molecular formula C17H27N3O2 B11780546 tert-Butyl methyl(4-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate

tert-Butyl methyl(4-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate

Cat. No.: B11780546
M. Wt: 305.4 g/mol
InChI Key: DNGXNEOCXBBCIW-UHFFFAOYSA-N
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Description

tert-Butyl methyl(4-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate is a synthetic organic compound with the molecular formula C17H27N3O2 It is characterized by the presence of a piperidine ring substituted with a pyridin-3-ylmethyl group and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl(4-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate typically involves the reaction of 4-(pyridin-3-ylmethyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert conditions, usually at room temperature, to form the desired carbamate compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(4-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl methyl(4-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl methyl(4-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate is unique due to the presence of both the pyridin-3-ylmethyl group and the tert-butyl carbamate group, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H27N3O2

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl N-methyl-N-[4-(pyridin-3-ylmethyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C17H27N3O2/c1-16(2,3)22-15(21)20(4)17(7-10-18-11-8-17)12-14-6-5-9-19-13-14/h5-6,9,13,18H,7-8,10-12H2,1-4H3

InChI Key

DNGXNEOCXBBCIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(CCNCC1)CC2=CN=CC=C2

Origin of Product

United States

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